molecular formula C20H26N2O B8504887 4-Piperidinemethanol, 4-(phenylamino)-1-(2-phenylethyl)- CAS No. 61086-05-3

4-Piperidinemethanol, 4-(phenylamino)-1-(2-phenylethyl)-

Cat. No. B8504887
CAS RN: 61086-05-3
M. Wt: 310.4 g/mol
InChI Key: VVJWPSNDGLSAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinemethanol, 4-(phenylamino)-1-(2-phenylethyl)- is a useful research compound. Its molecular formula is C20H26N2O and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinemethanol, 4-(phenylamino)-1-(2-phenylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinemethanol, 4-(phenylamino)-1-(2-phenylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61086-05-3

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

[4-anilino-1-(2-phenylethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C20H26N2O/c23-17-20(21-19-9-5-2-6-10-19)12-15-22(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,21,23H,11-17H2

InChI Key

VVJWPSNDGLSAMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CO)NC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium borohydride (2 g) was added portionwise to a stirred solution of 4-(N-phenylamino)-1-(2-phenylethyl)piperidine-4-carboxaldehyde (2 g) in methanol (2 g) at room temperature for 2 hours. The mixture was diluted with water, extracted with chloroform and the combined extracts washed, dried over MgSO4 and concentrated. The residue was chromatographed on silica gel, using chloroform-methanol 19:1 as eluant, to afford 4-(N-phenylamino)-1-(2-phenylethyl)-4-piperidinylmethanol (1.65 g), m.p. 98°-99° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
4-(N-phenylamino)-1-(2-phenylethyl)piperidine-4-carboxaldehyde
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2 g
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reactant
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2 g
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Synthesis routes and methods II

Procedure details

To a stirred and gently refluxing solution of 43 parts of ethyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate in 288 parts of dry benzene is added dropwise a solution of 33.9 parts of sodium dihydro-bis(2-methoxyethoxy)aluminate 70% in 72 parts of dry benzene without heating. Upon completion, stirring is continued for 3 hours at reflux. The reaction mixture is allowed to cool to room temperature overnight and poured onto 1000 parts of ice-water. The resulting emulsion is decomposed by the addition of a concentrated sodium hydroxide solution. The organic layer is separated and filtered over hyflo. The filter-cake is washed thoroughly with benzene. The filtrate is dried, filtered and evaporated. The residue is crystallized from 385 parts of 2,2'-oxybispropane. The crude solid product is filtered off and recrystallized from 2-propanol, yielding 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol; mp. 96.7° C.
[Compound]
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43
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33.9
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sodium dihydro-bis(2-methoxyethoxy)aluminate
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ice water
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